3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate
Descripción
The compound 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate is a heterocyclic organic molecule featuring a fused benzodiazole ring system, a cyano group, and a 2-chloropyridine carboxylate ester moiety. Its structure is characterized by:
- A cyano group at the 3-position, enhancing electron-withdrawing properties and influencing reactivity.
- A 2-chloropyridine-3-carboxylate ester, providing steric bulk and halogen-mediated intermolecular interactions.
Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL .
Propiedades
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3/c18-15-10(4-3-7-20-15)17(24)25-9-14(23)11(8-19)16-21-12-5-1-2-6-13(12)22-16/h1-7,23H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRSWGZMFVGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(COC(=O)C3=C(N=CC=C3)Cl)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
- The benzodiazole core in the target compound likely increases planarity compared to the partially saturated imidazopyridine in 2d, affecting crystallinity and melting points.
- The 2-chloropyridine substituent may enhance halogen bonding in crystal packing, whereas 2d’s nitro group promotes dipole interactions .
- Both compounds utilize cyano groups to modulate electronic properties, but 2d’s dicarboxylate esters introduce additional hydrogen-bonding sites .
Crystallographic and Computational Insights
- SHELX Software : The target compound’s structure (if resolved) would require refinement via SHELXL, which supports anisotropic displacement parameters and twin refinement for high-quality crystallographic models .
- Mercury CSD : Comparative analysis of packing motifs (e.g., halogen bonds in the target vs. nitro group interactions in 2d) can be visualized using Mercury’s Materials Module, enabling identification of unique intermolecular patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
